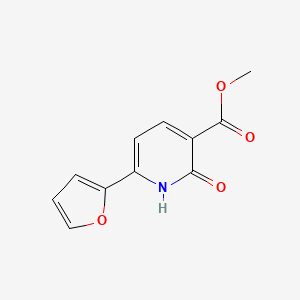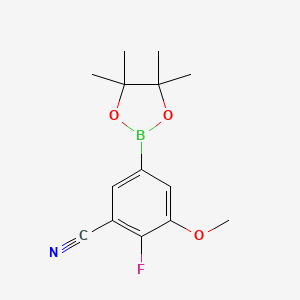
Methyl 6-(2-furyl)-2-hydroxynicotinate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related furan compounds has been studied extensively. For instance, the synthesis of chiral furans has been achieved through the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of related compounds like “2-Furyl methyl ketone” has been analyzed . It has a molecular weight of 110.11 and its empirical formula is C6H6O2 .Chemical Reactions Analysis
The [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives have been studied in gas phase, ethanol, and acetonitrile within the Molecular Electron Density Theory (MEDT) framework .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like “2-Furyl methyl ketone” have been analyzed. It has a refractive index of 1.5070, a boiling point of 67 °C/10 mmHg, a melting point of 26-28 °C, and a density of 1.098 g/mL at 25 °C .Aplicaciones Científicas De Investigación
1. DNA Methylation Profiling Techniques
- DNA Methylation in Biological Processes: DNA methylation plays a critical role in regulating gene expression and is involved in a wide range of biological processes and diseases. It is tissue-specific, dynamic, sequence-context-dependent, and can be inherited across generations. The complex patterns of methylation highlight the significance of profiling DNA methylation to answer biological questions (Yong et al., 2016).
2. Analytical Methods for Antioxidant Activity
- Understanding Antioxidant Activity: The study of antioxidants is significant across various fields, including food engineering, medicine, and pharmacy. The paper discusses critical tests used to determine antioxidant activity, covering their detection mechanism, applicability, advantages, and disadvantages. It emphasizes the importance of using chemical methods in conjunction with electrochemical methods for a comprehensive understanding of the operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
3. Fluorescent Chemosensors
- Development of Chemosensors: The compound 4-Methyl-2,6-diformylphenol (DFP) is a significant fluorophoric platform for developing chemosensors for various analytes. These DFP-based compounds have showcased high selectivity and sensitivity in detecting metal ions, anions, neutral molecules, and pH regions. This highlights the potential for modulating the sensing selectivity and sensitivity of DFP and developing more advanced chemosensors (Roy, 2021).
4. Phosphonic Acid: Preparation and Applications
- Diverse Applications of Phosphonic Acid: The phosphonic acid functional group is employed in numerous applications due to its structural analogy with the phosphate moiety and its coordination or supramolecular properties. It is used for its bioactive properties, bone targeting, design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes. The review underscores the synthesis of phosphonic acids and its determinant role in numerous research projects across different fields, including chemistry, biology, and physics (Sevrain et al., 2017).
5. Hydroxyapatite for Pollution Control
- Environmental Remediation Material: Hydroxyapatite is identified as a promising candidate for treating air, water, and soil pollution. Its structure and properties, like great adsorption capacities, acid-base adjustability, ion-exchange capability, and good thermal stability, make it a viable material for environmental remediation. Its applications in wastewater and soil treatment, as well as catalysis, demonstrate the benefits of employing hydroxyapatite in pollution control (Ibrahim et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for furan-based compounds are promising. They are being explored for their potential in biorefinery, replacing traditional resources like crude oil with biomass . The synthesis of chiral furans from unprotected disaccharides such as isomaltulose is one of the interesting areas of research .
Propiedades
IUPAC Name |
methyl 6-(furan-2-yl)-2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)7-4-5-8(12-10(7)13)9-3-2-6-16-9/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEBGNNQIZJGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(NC1=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2-furyl)-2-hydroxynicotinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)





![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)



